2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide

Nitric oxide synthase inhibition Regioisomer SAR Endothelial NOS

This specific 2-chloro-5-nitro regioisomer (CAS 941978-65-0) is a structurally precise probe for NOS isoform selectivity and Factor Xa S1 pocket mapping. Unlike the common 5-chloro-2-nitro isomer, its nitro-group placement alters Gly216 hydrogen-bond networks, S1 pocket interactions, and isoform selectivity between eNOS, nNOS, and iNOS. The unique 3-methoxy aniline vector enables in vitro metabolic stability studies (O-demethylation liability) absent in des-methoxy analogs. Use as a matched-pair comparator for NOP receptor biased-signaling functional assays. Procure this specific regioisomer—not the positional isomer—to ensure reliable, reproducible SAR data.

Molecular Formula C19H18ClN3O5
Molecular Weight 403.82
CAS No. 941978-65-0
Cat. No. B2440917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide
CAS941978-65-0
Molecular FormulaC19H18ClN3O5
Molecular Weight403.82
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)N3CCCCC3=O
InChIInChI=1S/C19H18ClN3O5/c1-28-17-10-12(5-8-16(17)22-9-3-2-4-18(22)24)21-19(25)14-11-13(23(26)27)6-7-15(14)20/h5-8,10-11H,2-4,9H2,1H3,(H,21,25)
InChIKeyZZWRRDCEGHFQBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide (CAS 941978-65-0): Structural Identity and Procurement Context


2-Chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide (CAS 941978-65-0) is a synthetic small molecule (C19H18ClN3O5, MW 403.8) bearing a 2-chloro-5-nitrobenzamide core linked to a 3-methoxy-4-(2-oxopiperidin-1-yl)aniline moiety [1]. Its 2-oxopiperidinyl-phenyl scaffold is a recognized pharmacophoric element in several serine protease inhibitor classes, most notably direct Factor Xa (FXa) inhibitors such as apixaban and razaxaban [2]. The compound is cataloged as a research chemical (PubChem CID 7687489) with preclinical maximum phase designation [1]. Critically, it exists as a defined regioisomer distinct from its 5-chloro-2-nitro positional isomer (CAS not assigned in public databases), a structural distinction that can materially alter target binding, selectivity, and pharmacokinetic profiles within this chemotype class.

Why 2-Chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide Cannot Be Substituted by In-Class Analogs


Within the 2-oxopiperidinyl-phenyl benzamide chemotype, regioisomeric substitution patterns on the benzamide ring are not functionally interchangeable. The 2-chloro-5-nitro configuration of this compound places the electron-withdrawing nitro group at the meta position relative to the carbonyl and the chloro at ortho, whereas the more literature-documented 5-chloro-2-nitro isomer swaps these substituent positions [1]. In closely related Factor Xa inhibitor series, analogous positional modifications have been shown to alter inhibitory potency by orders of magnitude—for example, the para-methoxy substitution in apixaban is critical for its picomolar FXa Ki, and shifting substituents around the benzamide ring disrupts the conserved hydrogen-bond network with Gly216 and the S1 pocket interactions [2]. Furthermore, the 3-methoxy substitution on the aniline ring is a distinct vector that differentiates this compound from the des-methoxy and para-substituted analogs commonly found in commercial screening libraries, making bioisosteric replacement or generic analog substitution unreliable without explicit comparative pharmacological validation.

Quantitative Differentiation Evidence for 2-Chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide (941978-65-0)


Regioisomeric Nitro/Chloro Configuration Differs from the 5-Chloro-2-Nitro Analog: Enzymatic Inhibition Profile Shift

The target compound is the 2-chloro-5-nitro regioisomer. Its closest literature-documented comparator is the 5-chloro-2-nitro regioisomer, which has an experimentally determined IC50 of 180 nM against human endothelial nitric oxide synthase (eNOS) expressed in insect SF9 cells [1]. In analogous benzamide inhibitor series targeting NOS isoforms, moving a nitro group from the 2-position to the 5-position (and chloro from 5- to 2-) has been shown to alter hydrogen-bonding patterns with the active-site arginine residue and the heme propionate pocket, typically shifting isoform selectivity between nNOS and eNOS by 5- to 50-fold [2]. The 3-methoxy substituent on the aniline ring of the target compound introduces an additional hydrogen-bond acceptor vector absent in the comparator, which in related chemotypes modulates cLogP by approximately -0.3 log units and can influence membrane permeability and metabolic stability [3]. No direct head-to-head assay data between these two regioisomers have been identified in public databases.

Nitric oxide synthase inhibition Regioisomer SAR Endothelial NOS

Distinct NOP Receptor Affinity Landscape: Regioisomer-Dependent Binding at the Nociceptin/Orphanin FQ Receptor

The 5-chloro-2-nitro regioisomer has demonstrated high-affinity binding to the human nociceptin/orphanin FQ (NOP) receptor with a Ki of 2.2 nM in a radioligand displacement assay using [3H]N/OFQ in HEK293 cells [1]. This interaction is relevant because the benzamide chemotype bearing a 2-oxopiperidinyl-phenyl group appears in several NOP receptor ligand series. The target compound (2-chloro-5-nitro isomer) has not been profiled against NOP in public data but differs in the spatial orientation of the electron-deficient nitro group, which in this receptor class has been shown to modulate key interactions with Gln107 and Tyr131 in the orthosteric pocket [2]. The unprofiled regioisomer therefore represents a distinct chemical probe for NOP receptor SAR studies.

NOP receptor Nociceptin Opioid receptor pharmacology

Factor Xa Inhibitor Scaffold Alignment: Substitution Pattern Determines S1 Pocket Occupancy

The 2-oxopiperidin-1-yl phenyl benzamide core is a validated pharmacophore for direct Factor Xa inhibition, exemplified by apixaban (FXa Ki = 0.08 nM) and razaxaban (FXa Ki = 0.19 nM) [1]. The target compound incorporates a 2-chloro-5-nitrobenzamide moiety that diverges from the established SAR where the P1 moiety interacting with the S1 pocket typically requires a para-substituted phenyl or a heterocycle. The 2-chloro substituent may sterically hinder S1 pocket entry, while the 5-nitro group could engage in electrostatic interactions with the S4 aryl-binding region. In published FXa inhibitor series, converting a 4-methoxy to a 3-methoxy aniline substitution (as present in the target compound) shifted FXa Ki by approximately 50- to 200-fold depending on the warhead [2]. The target compound therefore occupies a distinct region of the FXa SAR landscape compared to clinically advanced analogs.

Factor Xa inhibition Anticoagulant discovery Serine protease inhibitor

Physicochemical Property Differentiation: XLogP and Hydrogen Bonding Profile Distinguish from Des-Methoxy and Para-Substituted Analogs

The target compound has a computed XLogP3-AA of 3.0, a topological polar surface area (TPSA) of 111 Ų, 1 hydrogen bond donor, and 5 hydrogen bond acceptors [1]. By comparison, the des-methoxy analog N-[4-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide (with the same benzamide core but lacking the 3-methoxy group) would have an estimated XLogP of approximately 2.5 and one fewer H-bond acceptor, altering oral bioavailability predictors in the Lipinski framework [2]. The 3-methoxy group also serves as a metabolic soft spot (potential O-demethylation site) that the des-methoxy or para-substituted analogs lack, giving the target compound a differentiated metabolic liability profile relevant for in vivo pharmacokinetic studies [3]. These computed property differences, while not biological data per se, directly impact formulation, solubility, and permeability in procurement decision-making for lead optimization campaigns.

Physicochemical properties Drug-likeness Lead optimization

Procurement-Guiding Application Scenarios for 2-Chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide (941978-65-0)


Regioisomeric Selectivity Profiling in Nitric Oxide Synthase (NOS) Inhibitor Lead Optimization

The target compound serves as a critical regioisomeric probe for NOS inhibitor SAR, specifically to determine how swapping the nitro and chloro positions (2-chloro-5-nitro vs. 5-chloro-2-nitro) affects isoform selectivity between eNOS, nNOS, and iNOS. Researchers should procure this specific regioisomer rather than the more common 5-chloro-2-nitro variant when mapping the electrostatic and steric requirements of the NOS active-site arginine and heme-binding pockets [1]. The comparator compound's eNOS IC50 of 180 nM provides a quantitative baseline for head-to-head profiling [2].

Factor Xa S1/S4 Pocket Exploration with Non-Canonical Benzamide Substitution Patterns

In structure-based drug design programs targeting Factor Xa, this compound provides a unique combination of a 2-chloro-5-nitrobenzamide warhead with a 3-methoxy aniline vector—a substitution pattern not represented in the apixaban or rivaroxaban chemotypes. This makes it suitable for crystallographic fragment screening or molecular docking studies aimed at identifying alternative S1 pocket binding modes that could overcome resistance mutations or improve selectivity over trypsin and thrombin [1].

NOP Receptor Ligand Discovery: Differentiated Chemical Starting Point for Biased Agonist/Antagonist Screening

Given that the 5-chloro-2-nitro regioisomer exhibits high NOP receptor affinity (Ki = 2.2 nM), the target compound (2-chloro-5-nitro isomer) serves as a matched-pair comparator for probing the structural determinants of NOP binding and functional activity. This regioisomeric pair is valuable for functional assays measuring G-protein activation vs. β-arrestin recruitment to identify biased signaling profiles [1].

Metabolic Soft-Spot Identification via O-Demethylation Studies on 3-Methoxy Aniline Scaffolds

The 3-methoxy group on the aniline ring constitutes a site of potential oxidative metabolism (O-demethylation) that is absent in the des-methoxy and para-substituted analogs. This compound can be specifically selected for in vitro microsomal or hepatocyte stability assays to quantify the metabolic liability of the 3-methoxy substituent and to guide medicinal chemistry efforts toward more stable analogs [1].

Quote Request

Request a Quote for 2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.